molecular formula C5H9ClN2O B1381515 5-Ethyl-1,2-oxazol-4-amine hydrochloride CAS No. 1803610-92-5

5-Ethyl-1,2-oxazol-4-amine hydrochloride

Cat. No. B1381515
CAS RN: 1803610-92-5
M. Wt: 148.59 g/mol
InChI Key: AIKNTFMXGJRJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-1,2-oxazol-4-amine hydrochloride (5-EOAH) is an organic compound that has been studied for its various applications in scientific research. 5-EOAH is a white crystalline powder that has a melting point of approximately 175°C. It is a derivative of oxazole and is synthesized through the reaction of ethyl chloroformate and aniline. 5-EOAH has been used in many studies for its interesting properties and potential applications, including its ability to act as an inhibitor of enzymes and its potential use as a reagent in organic synthesis.

Scientific Research Applications

Neurotransmitter Research

5-Ethyl-1,2-oxazol-4-amine hydrochloride has been implicated in studies related to neurotransmitter activity, specifically serotonin (5-HT) receptors. For instance, a study by Rabiner et al. (2002) investigated the brain in vivo occupancy of 5-HT(1A) receptors by DU 125530, a selective, silent 5-HT(1A) antagonist with potential applications in treating anxiety and mood disorders. This study employed Positron Emission Tomography (PET) and other compounds to assess receptor occupancy, finding that the compound was well-tolerated and demonstrated dose-dependent occupancy at the 5-HT(1A) receptors, with occupancy correlating significantly with plasma levels of the compound Rabiner et al., 2002.

Biogenic Amines in Developmental Disorders

The role of 5-Ethyl-1,2-oxazol-4-amine hydrochloride in studies concerning biogenic amines in developmental disorders has also been noted. Cohen et al. (1974) studied central nervous system biogenic amine metabolism in children with conditions like autism, atypical development, and epilepsy. This research involved the analysis of cerebrospinal fluid (CSF) samples for metabolites of neurotransmitters like dopamine and serotonin after the administration of probenecid. Significant differences were found in CSF levels of these metabolites between psychotic and epileptic children, with the levels being significantly correlated Cohen et al., 1974.

Biogenic Amines in Tourette Syndrome

Another study by Butler et al. (1979) examined biogenic amine metabolism in the central nervous system of children with Tourette syndrome. The research involved quantitating metabolites of neurotransmitters like dopamine and serotonin in CSF before and after oral administration of probenecid. The findings suggested a defective metabolism of dopamine and serotonin in these patients, which may underlie some clinical features of Tourette syndrome Butler et al., 1979.

Implications in Substance Use and Metabolism

Borucki et al. (2005) explored the detection of recent ethanol intake by comparing new markers such as fatty acid ethyl esters in serum and ethyl glucuronide in urine. Although this study is primarily focused on ethanol and its metabolites, it provides insights into methodologies that might be relevant to the metabolism of other compounds, including 5-Ethyl-1,2-oxazol-4-amine hydrochloride Borucki et al., 2005.

Mechanism of Action

properties

IUPAC Name

5-ethyl-1,2-oxazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-2-5-4(6)3-7-8-5;/h3H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKNTFMXGJRJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-1,2-oxazol-4-amine hydrochloride
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Reactant of Route 6
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